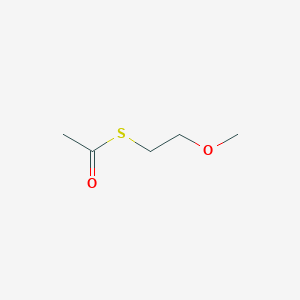
S-(2-methoxyethyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-methoxyethyl) ethanethioate: is an organic compound with the molecular formula C5H10O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group and an alkoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-methoxyethyl) ethanethioate typically involves the reaction of thioacetic acid with 2-methoxyethanol under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxyethanol is replaced by the thioacetate group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(2-methoxyethyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group is replaced by other nucleophiles. This can be achieved using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Aplicaciones Científicas De Investigación
Chemistry: S-(2-methoxyethyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving thioesterases. It can also be used as a probe to investigate metabolic pathways involving thioesters.
Medicine: this compound has potential applications in drug development. Its thioester functionality makes it a candidate for prodrug design, where it can be converted into active drugs in vivo.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased flexibility and resistance to degradation.
Mecanismo De Acción
The mechanism of action of S-(2-methoxyethyl) ethanethioate involves its interaction with nucleophiles and electrophiles. The thioester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. In biological systems, thioesters like this compound can participate in enzymatic reactions, where they act as acyl donors or acceptors.
Comparación Con Compuestos Similares
- S-(2-hydroxyethyl) ethanethioate
- S-ethyl ethanethioate
- S-(2-methyl-3-furyl) ethanethioate
Comparison: S-(2-methoxyethyl) ethanethioate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties compared to its analogs. For instance, S-(2-hydroxyethyl) ethanethioate has a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility profiles. S-ethyl ethanethioate, on the other hand, lacks the additional functional group, making it less versatile in synthetic applications.
Propiedades
Fórmula molecular |
C5H10O2S |
|---|---|
Peso molecular |
134.20 g/mol |
Nombre IUPAC |
S-(2-methoxyethyl) ethanethioate |
InChI |
InChI=1S/C5H10O2S/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3 |
Clave InChI |
NSUGFKJVZVHURG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


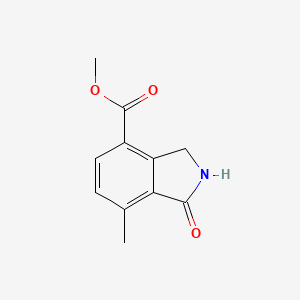
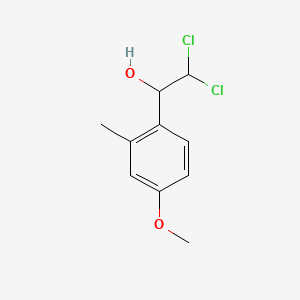
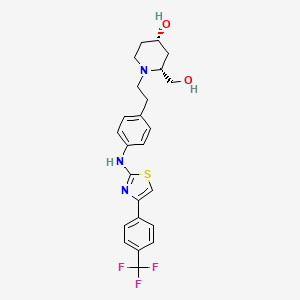
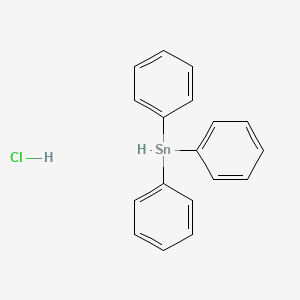
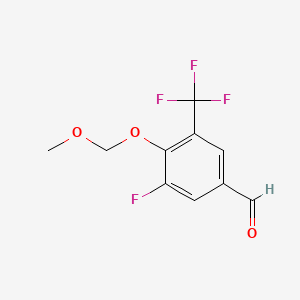
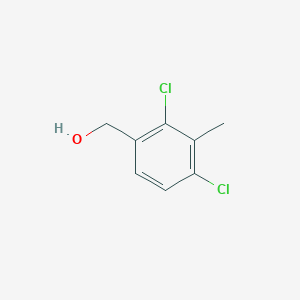

![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
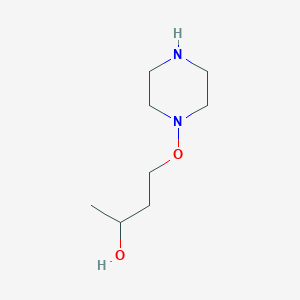
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
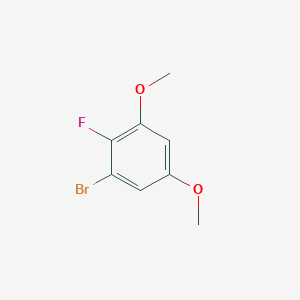
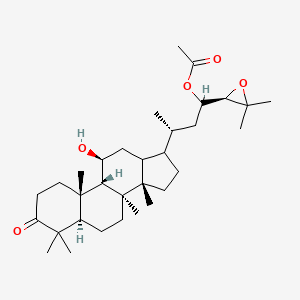
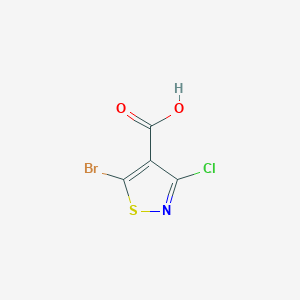
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)
